(2S,4S)-Methyl 4-(4-chloro-3-fluorophenoxy)pyrrolidine-2-carboxylate
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Overview
Description
(2S,4S)-Methyl 4-(4-chloro-3-fluorophenoxy)pyrrolidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl ester group and a phenoxy group bearing chloro and fluoro substituents. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Methyl 4-(4-chloro-3-fluorophenoxy)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction using a halogenated phenol derivative.
Esterification: The carboxylic acid group on the pyrrolidine ring can be esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Methyl 4-(4-chloro-3-fluorophenoxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro and fluoro substituents on the phenoxy group can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-Methyl 4-(4-chloro-3-fluorophenoxy)pyrrolidine-2-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features suggest it could have activity in modulating biological pathways.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic effects. Compounds with similar structures have been explored for their anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-Methyl 4-(4-chloro-3-fluorophenoxy)pyrrolidine-2-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Pathway Interference: The compound might interfere with key biological pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate: Lacks the fluorine substituent, which could affect its biological activity.
(2S,4S)-Methyl 4-(4-fluorophenoxy)pyrrolidine-2-carboxylate: Lacks the chlorine substituent, potentially altering its chemical reactivity.
(2S,4S)-Methyl 4-phenoxypyrrolidine-2-carboxylate: Lacks both chlorine and fluorine substituents, which could significantly change its properties.
Uniqueness
The presence of both chloro and fluoro substituents on the phenoxy group makes (2S,4S)-Methyl 4-(4-chloro-3-fluorophenoxy)pyrrolidine-2-carboxylate unique. These substituents can influence the compound’s electronic properties, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
methyl 4-(4-chloro-3-fluorophenoxy)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO3/c1-17-12(16)11-5-8(6-15-11)18-7-2-3-9(13)10(14)4-7/h2-4,8,11,15H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYDFBQNXMJJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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